molecular formula C14H18S2 B14333185 1,4-Dithiaspiro[4.5]decane, 8-phenyl- CAS No. 106592-05-6

1,4-Dithiaspiro[4.5]decane, 8-phenyl-

Katalognummer: B14333185
CAS-Nummer: 106592-05-6
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: ZHVRTEGDERMMKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dithiaspiro[4.5]decane, 8-phenyl- is a chemical compound with the molecular formula C14H18S2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is characterized by the presence of sulfur atoms in its structure, which can impart unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1,4-Dithiaspiro[4.5]decane, 8-phenyl- typically involves multiple steps. One common method includes the reaction of appropriate thiol compounds with cyclic ketones under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spiro compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,4-Dithiaspiro[4.5]decane, 8-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,4-Dithiaspiro[4.5]decane, 8-phenyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,4-Dithiaspiro[4.5]decane, 8-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure can form bonds with various biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

1,4-Dithiaspiro[4.5]decane, 8-phenyl- can be compared with other spiro compounds such as:

These comparisons highlight the uniqueness of 1,4-Dithiaspiro[4

Eigenschaften

CAS-Nummer

106592-05-6

Molekularformel

C14H18S2

Molekulargewicht

250.4 g/mol

IUPAC-Name

8-phenyl-1,4-dithiaspiro[4.5]decane

InChI

InChI=1S/C14H18S2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-14/h1-5,13H,6-11H2

InChI-Schlüssel

ZHVRTEGDERMMKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C3=CC=CC=C3)SCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.